D 13223-d4 (Metabolito de Flupirtina)

Descripción general

Descripción

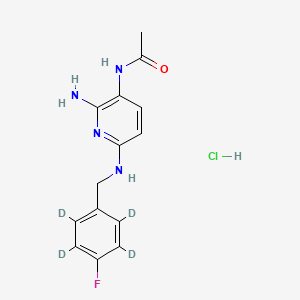

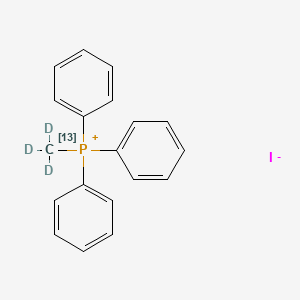

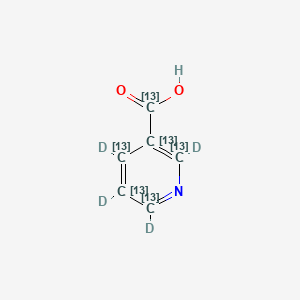

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride is a major active labeled metabolite of Flupirtine, a non-opioid analgesic drug. It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological and chemical processes .

Aplicaciones Científicas De Investigación

D 13223-d4 is widely used in scientific research due to its stable isotope labeling. It is used in pharmacokinetic studies to track the distribution and metabolism of Flupirtine in biological systems. It is also used in drug development to study the efficacy and safety of new drug formulations .

In chemistry, D 13223-d4 is used as a reference standard for mass spectrometry and other analytical techniques. In biology, it is used to study the metabolic pathways and interactions of Flupirtine in various tissues and organs .

Mecanismo De Acción

Target of Action

D 13223-d4 is the major active labeled metabolite of Flupirtine . .

Mode of Action

It is known that d 13223-d4 is an active metabolite of flupirtine .

Biochemical Pathways

As an active metabolite of flupirtine, it is likely to be involved in similar biochemical pathways .

Pharmacokinetics

Flupirtine and its active metabolite D-13223 have been studied in neonatal rats . After systemic administration of Flupirtine, it was delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC0–24h) in the liver (488 µg·h/g tissue) and the lowest in the spleen (82 µg·h/g tissue) . Flupirtine reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours . D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Result of Action

As an active metabolite of flupirtine, it is likely to have similar effects .

Action Environment

As an active metabolite of flupirtine, it is likely to be influenced by similar environmental factors .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of D 13223-d4 are closely related to its parent compound, Flupirtine. Flupirtine is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Flupirtine, and by extension D 13223-d4, is known to have effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Flupirtine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that D 13223-d4 shares some of these mechanisms, but specific studies on D 13223-d4 are needed to confirm this.

Temporal Effects in Laboratory Settings

Studies on Flupirtine have shown that it reaches the brain, including the hippocampus and cortex, within 1 hour of dosing and persists at 24 hours . It is likely that D 13223-d4 has similar temporal effects, but specific studies are needed to confirm this.

Dosage Effects in Animal Models

The effects of D 13223-d4 at different dosages in animal models are not well-studied. Studies on Flupirtine have shown that it is delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC 0–24h) in liver and the lowest in spleen . It is likely that D 13223-d4 has similar dosage effects, but specific studies are needed to confirm this.

Metabolic Pathways

It is known that Flupirtine is metabolized in the liver to form D 13223

Transport and Distribution

Studies on Flupirtine have shown that it is delivered to all tissues assessed . It is likely that D 13223-d4 has similar transport and distribution properties, but specific studies are needed to confirm this.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D 13223-d4 involves the incorporation of deuterium atoms into the Flupirtine molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of D 13223-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions: D 13223-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions include various deuterated analogs of Flupirtine, which are used for further research and analysis .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to D 13223-d4 include other deuterated analogs of Flupirtine and its metabolites. These compounds share similar chemical structures and properties but differ in the specific positions and numbers of deuterium atoms incorporated .

Uniqueness: D 13223-d4 is unique due to its specific labeling with deuterium, which allows for precise tracking and quantification in various research applications. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Flupirtine and its related compounds .

Propiedades

IUPAC Name |

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675653 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216989-17-1 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)